4-Amino-6-methoxy-2-methyloxan-3-ol
Overview
Description
4-Amino-6-methoxy-2-methyloxan-3-ol, also known as AMMOX, is a synthetic compound that has been studied for its potential applications in scientific research. AMMOX is a derivative of the naturally occurring amino acid, methionine, and has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
4-Amino-6-methoxy-2-methyloxan-3-ol has been shown to act as a potent inhibitor of the enzyme, methionine adenosyltransferase (MAT), which is involved in the synthesis of S-adenosylmethionine (SAMe). SAMe is an important molecule involved in many cellular processes, including methylation reactions and the synthesis of neurotransmitters.
Biochemical And Physiological Effects
The inhibition of MAT by 4-Amino-6-methoxy-2-methyloxan-3-ol has been shown to have a variety of biochemical and physiological effects. These include alterations in cellular metabolism, changes in gene expression, and modulation of signaling pathways. In addition, 4-Amino-6-methoxy-2-methyloxan-3-ol has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Amino-6-methoxy-2-methyloxan-3-ol in laboratory experiments is its specificity for MAT inhibition, which allows for targeted modulation of SAMe levels. However, 4-Amino-6-methoxy-2-methyloxan-3-ol can be difficult to synthesize and may have limited solubility in aqueous solutions.
Future Directions
There are several areas of future research that could be pursued with regards to 4-Amino-6-methoxy-2-methyloxan-3-ol. These include further investigation of its mechanism of action and its effects on cellular signaling pathways. In addition, 4-Amino-6-methoxy-2-methyloxan-3-ol could be studied for its potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders.
Synthesis Methods
4-Amino-6-methoxy-2-methyloxan-3-ol can be synthesized using a multi-step process that involves the reaction of methionine with various reagents. One common method involves the use of iodine and hydrochloric acid to convert methionine to S-methylcysteine. This intermediate is then reacted with formaldehyde and sodium borohydride to yield 4-Amino-6-methoxy-2-methyloxan-3-ol.
Scientific Research Applications
4-Amino-6-methoxy-2-methyloxan-3-ol has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One area of research has focused on the mechanism of action of 4-Amino-6-methoxy-2-methyloxan-3-ol and its effects on cellular metabolism and signaling pathways.
properties
IUPAC Name |
4-amino-6-methoxy-2-methyloxan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJWFKPPXKEJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940494 | |
Record name | Methyl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methoxy-2-methyloxan-3-ol | |
CAS RN |
18977-92-9, 67737-60-4, 54623-23-3 | |
Record name | NSC110345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC301729 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC240016 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC224966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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